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Abstract
3-Methoxyphenmetrazine (3-MPM), a lesser-known analogue of phenmetrazine, presents a

unique profile as a monoamine transporter ligand. This technical guide provides a

comprehensive overview of the currently available pharmacological data on 3-MPM, with a

focus on its synthesis, mechanism of action at monoamine transporters, and a comparative

analysis with its structural isomers. Due to the limited extent of published research on 3-MPM,

this document primarily draws from the key findings of McLaughlin et al. (2018), which remains

the most definitive source of pharmacological data for this compound. This guide aims to serve

as a foundational resource for researchers, highlighting both the known attributes of 3-MPM

and the significant gaps in the scientific literature that warrant further investigation.

Introduction
Phenmetrazine and its analogues are a class of psychostimulant compounds characterized by

a phenylmorpholine scaffold. Historically, phenmetrazine was utilized as an anorectic, but its

use was discontinued due to its potential for abuse. In recent years, a number of

phenmetrazine derivatives have emerged as new psychoactive substances (NPS), prompting

scientific investigation into their pharmacological profiles to understand their potential effects

and risks. 3-Methoxyphenmetrazine (3-MPM), also known by the research code PAL-773, is a

positional isomer of other methylphenmetrazine compounds.[1] This document synthesizes the

available data on 3-MPM's pharmacology, with a particular emphasis on its interactions with the
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dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter

(SERT).

Chemical Synthesis
The synthesis of 3-Methoxyphenmetrazine (3-MPM), along with its positional isomers, has

been described by McLaughlin et al. (2018). The synthetic route involves a multi-step process

starting from 3-methylpropiophenone.

Experimental Protocol: Synthesis of 3-
Methoxyphenmetrazine
The synthesis of 3-MPM is achieved through the following general steps:

Bromination: The starting material, 3-methylpropiophenone, undergoes bromination to yield

2-bromo-1-(3-methylphenyl)propan-1-one.

Reaction with Ethanolamine: The resulting α-bromo ketone is then reacted with

ethanolamine.

Cyclization: An acid-catalyzed cyclization of the intermediate product yields the final 3-

methyl-2-(3-methoxyphenyl)morpholine (3-Methoxyphenmetrazine) free base.

Purification: The crude product is purified using techniques such as preparative thin-layer

chromatography (TLC).[1]

A detailed, step-by-step protocol for a similar synthesis of the 2-MPM isomer is provided by

McLaughlin et al. and can be adapted for 3-MPM with the appropriate starting material.[1]

Synthesis Workflow Diagram
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Caption: Synthetic pathway for 3-Methoxyphenmetrazine.
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Pharmacological Profile
The primary mechanism of action for many phenmetrazine analogues involves interaction with

monoamine transporters. 3-MPM has been evaluated for its ability to inhibit the uptake of and

stimulate the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their

respective transporters.

Monoamine Transporter Activity
The in vitro pharmacological activity of 3-MPM at the dopamine transporter (DAT),

norepinephrine transporter (NET), and serotonin transporter (SERT) was investigated using rat

brain synaptosomes. The key findings are summarized in the tables below.

Compound DAT IC₅₀ (μM) NET IC₅₀ (μM) SERT IC₅₀ (μM)

3-

Methoxyphenmetrazin

e

38.3 ± 4.2 5.2 ± 0.7 45.1 ± 6.3

Phenmetrazine

(Reference)
1.8 ± 0.2 1.2 ± 0.1 18.7 ± 2.5

Data sourced from McLaughlin et al. (2018).[1]

Compound DAT EC₅₀ (μM) NET EC₅₀ (μM) SERT EC₅₀ (μM)

3-

Methoxyphenmetrazin

e

> 10 1.2 ± 0.1 > 10

Phenmetrazine

(Reference)
0.13 ± 0.02 0.05 ± 0.01 7.7 ± 0.9

Data sourced from McLaughlin et al. (2018).[1]

From this data, it is evident that 3-MPM is a substantially weaker inhibitor of DAT and SERT

uptake compared to the parent compound phenmetrazine.[1] It retains some potency as a NET

uptake inhibitor.[1] In terms of monoamine release, 3-MPM is a potent releaser of
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norepinephrine, with an EC₅₀ value comparable to its NET uptake inhibition.[1] However, it is a

very weak releaser of dopamine and serotonin at the concentrations tested.[1]

Signaling Pathways and Mechanism of Action
The interaction of 3-Methoxyphenmetrazine with monoamine transporters suggests a primary

mechanism of action involving the modulation of noradrenergic neurotransmission. As a

norepinephrine releasing agent and uptake inhibitor, 3-MPM would be expected to increase the

extracellular concentration of norepinephrine in the synapse.
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Caption: Proposed mechanism of action of 3-MPM at the noradrenergic synapse.

Experimental Protocols: In Vitro Transporter Assays
The following protocols are based on the methodology described by McLaughlin et al. (2018)

for assessing monoamine transporter activity.

Synaptosome Preparation: Rat brain synaptosomes are prepared from specific brain regions

(e.g., striatum for DAT, hippocampus for NET and SERT).

Radioligand Incubation: Synaptosomes are incubated with a radiolabeled substrate (e.g.,

[³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying

concentrations of the test compound (3-MPM).

Termination and Scintillation Counting: The uptake reaction is terminated by rapid filtration,

and the amount of radioactivity taken up by the synaptosomes is quantified by liquid
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scintillation counting.

Data Analysis: IC₅₀ values are calculated by non-linear regression analysis of the

concentration-response curves.

Synaptosome Preloading: Synaptosomes are preloaded with a radiolabeled substrate as

described above.

Superfusion: The preloaded synaptosomes are then superfused with buffer.

Drug Application: After establishing a stable baseline of radiolabel release, the test

compound (3-MPM) is added to the superfusion buffer at various concentrations.

Fraction Collection and Analysis: Fractions of the superfusate are collected, and the amount

of radioactivity in each fraction is determined by scintillation counting.

Data Analysis: EC₅₀ values for release are determined from the concentration-response

curves.

Experimental Workflow Diagram
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Caption: Workflow for in vitro monoamine transporter assays.
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Discussion and Future Directions
The available data on 3-Methoxyphenmetrazine indicate that it is a potent norepinephrine

releasing agent and a relatively weak inhibitor of norepinephrine reuptake, with significantly

less activity at dopamine and serotonin transporters compared to phenmetrazine.[1] This

pharmacological profile suggests that the in vivo effects of 3-MPM may be primarily driven by

its enhancement of noradrenergic neurotransmission, potentially leading to stimulant-like

effects.

However, the current understanding of 3-MPM's pharmacology is far from complete. Significant

knowledge gaps exist that present opportunities for future research:

Receptor Binding Profile: The affinity of 3-MPM for a wider range of CNS receptors has not

been determined. A comprehensive receptor binding screen would be invaluable in

identifying any off-target activities that could contribute to its overall pharmacological effect

and potential side effects.

In Vivo Studies: There is a lack of in vivo research on 3-MPM. Studies investigating its

behavioral effects (e.g., locomotor activity, drug discrimination), physiological responses

(e.g., cardiovascular effects, changes in body temperature), and abuse potential are crucial

for a thorough risk assessment.

Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion

(ADME) profile of 3-MPM is unknown. Identifying the metabolic pathways and major

metabolites is essential for understanding its duration of action and for the development of

analytical methods for its detection in biological samples. Studies on related compounds like

3,4-methylenedioxyphenmetrazine (MDPM) suggest that metabolism may occur via

enzymes such as CYP2D6, but this needs to be confirmed for 3-MPM.

Conclusion
3-Methoxyphenmetrazine is a phenmetrazine analogue with a distinct pharmacological profile

characterized by potent activity as a norepinephrine releasing agent. While its synthesis and in

vitro effects at monoamine transporters have been described, a comprehensive understanding

of its pharmacology is limited by the scarcity of published research. This technical guide has

summarized the currently available data and highlighted the critical areas where further
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investigation is needed. For researchers and drug development professionals, 3-MPM

represents a compound with a potentially interesting and selective mechanism of action, but

one that requires significant further study to fully elucidate its therapeutic potential and

associated risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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